molecular formula C15H19N3O2S B5966848 4-Benzyl-2-[5-(methylsulfanylmethyl)-1,2,4-oxadiazol-3-yl]morpholine

4-Benzyl-2-[5-(methylsulfanylmethyl)-1,2,4-oxadiazol-3-yl]morpholine

Cat. No.: B5966848
M. Wt: 305.4 g/mol
InChI Key: BINLWYYEAFWCJX-UHFFFAOYSA-N
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Description

4-Benzyl-2-[5-(methylsulfanylmethyl)-1,2,4-oxadiazol-3-yl]morpholine is a complex organic compound that features a morpholine ring substituted with a benzyl group and a 1,2,4-oxadiazole ring

Properties

IUPAC Name

4-benzyl-2-[5-(methylsulfanylmethyl)-1,2,4-oxadiazol-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-21-11-14-16-15(17-20-14)13-10-18(7-8-19-13)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINLWYYEAFWCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NC(=NO1)C2CN(CCO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-[5-(methylsulfanylmethyl)-1,2,4-oxadiazol-3-yl]morpholine typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, often involving the use of dehydrating agents.

    Substitution on the morpholine ring:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-[5-(methylsulfanylmethyl)-1,2,4-oxadiazol-3-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Benzyl-2-[5-(methylsulfanylmethyl)-1,2,4-oxadiazol-3-yl]morpholine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and the morpholine moiety can play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylmorpholine: Lacks the oxadiazole ring, making it less versatile in certain applications.

    2-[5-(Methylsulfanylmethyl)-1,2,4-oxadiazol-3-yl]morpholine: Lacks the benzyl group, which may affect its binding properties and reactivity.

Uniqueness

4-Benzyl-2-[5-(methylsulfanylmethyl)-1,2,4-oxadiazol-3-yl]morpholine is unique due to the combination of the benzyl group, the oxadiazole ring, and the morpholine moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

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